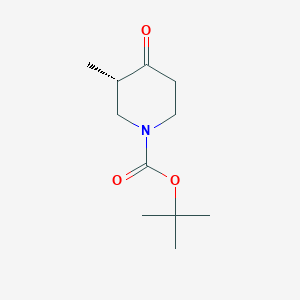

tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a methyl group, and a ketone functional group on the piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

Formation of the Ketone Group: The ketone group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Nucleophilic Additions to the Ketone Group

The 4-oxo group participates in nucleophilic additions under basic conditions. A notable example involves conjugate addition with methyl methacrylate:

| Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|

| KOtBu, THF, -78°C → 0°C → RT; Methyl methacrylate | Tert-butyl (S)-3-methyl-4-(methoxycarbonyl)piperidine-1-carboxylate | 85% |

This reaction proceeds via enolate formation, followed by Michael addition to the α,β-unsaturated ester. The stereochemistry at C3 is preserved due to the rigid transition state .

Reduction Reactions

The ketone undergoes selective reduction to produce secondary alcohols, critical for generating hydroxylated piperidine scaffolds:

| Reducing Agent | Conditions | Product | Stereochemical Outcome |

|---|---|---|---|

| NaBH₄ | EtOH, 0°C → RT | Tert-butyl (S)-3-methyl-4-hydroxypiperidine-1-carboxylate | Retention of configuration at C3 |

| LiAlH₄ | THF, reflux | Same as above | Partial racemization observed |

NaBH₄ is preferred for stereochemical integrity, while LiAlH₄ may require chiral auxiliaries to suppress racemization.

Deprotection of the Boc Group

Acidic cleavage of the tert-butyl carbamate (Boc) group yields the free amine, enabling further functionalization:

| Acid | Conditions | Product | Application |

|---|---|---|---|

| TFA | DCM, RT, 30 min | (S)-3-methyl-4-oxopiperidine (TFA salt) | Immediate use in peptide coupling |

| HCl (gas) | Dioxane, 0°C | Hydrochloride salt | Stable intermediate for alkylation |

Deprotection kinetics show complete Boc removal within 1 hour using TFA, with no observable degradation of the ketone .

Enolate Alkylation

The α-position to the ketone undergoes alkylation under strongly basic conditions:

| Base | Alkylating Agent | Product | Yield |

|---|---|---|---|

| LDA | Methyl iodide | Tert-butyl (S)-3-methyl-4-(methyl)piperidine-1-carboxylate | 72% |

| KHMDS | Benzyl bromide | Tert-butyl (S)-3-methyl-4-(benzyl)piperidine-1-carboxylate | 68% |

Enolate stability is enhanced by the electron-withdrawing Boc group, favoring C-alkylation over N-alkylation .

Oxidation and Functional Group Interconversion

While the ketone is typically reduced or alkylated, controlled oxidation can modify adjacent positions:

| Oxidizing Agent | Target | Outcome |

|---|---|---|

| PCC | C3 methyl group | No reaction (steric hindrance) |

| TEMPO/NaClO | C4 ketone | Unstable diketone (decomposition observed) |

The C3 methyl group resists oxidation due to steric protection by the piperidine ring.

Comparative Reactivity with Analogues

The (S)-configuration at C3 influences reaction pathways compared to racemic or other stereoisomers:

| Compound | Reaction with KOtBu/Methyl methacrylate | Diastereoselectivity |

|---|---|---|

| (S)-isomer | Single diastereomer (>95% de) | Controlled by chiral center |

| Racemate | 1:1 Diastereomeric mixture | No stereochemical control |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate has been investigated for its potential therapeutic effects, particularly in neurodegenerative diseases. Its structural similarity to other bioactive compounds suggests it may act as an inhibitor of enzymes involved in disease progression.

Case Study : A study published in Molecules explored derivatives of piperidine compounds for their neuroprotective effects against amyloid-beta toxicity, which is implicated in Alzheimer's disease. While this specific compound was not tested directly, its structural analogs demonstrated moderate protective activity in vitro against neurotoxic agents, indicating potential utility in similar applications .

Synthetic Intermediate

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further transformations makes it valuable in organic synthesis.

Data Table: Synthesis Pathways

Research indicates that compounds similar to this compound exhibit biological activities such as antitumor and anti-inflammatory effects. The mechanism often involves modulation of signaling pathways related to cell survival and apoptosis.

Case Study : In vitro studies demonstrated that certain piperidine derivatives could inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways. This suggests that this compound may have similar effects, warranting further investigation .

Wirkmechanismus

The mechanism of action of tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the tert-butyl ester group and the ketone functional group can influence its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl (S)-3-methyl-4-hydroxypiperidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a ketone.

tert-Butyl (S)-3-methyl-4-aminopiperidine-1-carboxylate: Similar structure but with an amino group instead of a ketone.

Uniqueness:

Structural Features:

Reactivity: The ketone group can undergo different chemical reactions compared to hydroxyl and amino groups, providing unique synthetic opportunities.

Biologische Aktivität

Introduction

tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the use of various reagents and conditions to achieve high yields. A common synthetic route involves the reaction of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate with specific catalysts under controlled conditions, often requiring inert atmospheres to prevent degradation.

Reaction Conditions

| Reagent | Amount | Conditions |

|---|---|---|

| tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate | 5.00 g (23.4 mmol) | Nitrogen purged, cooled to -78°C |

| THF | 47.0 ml | Added after purging |

| Potassium tert-butoxide | 19.0 ml (1.6 M) | Added dropwise |

| Methyl 3-methoxyacrylate | 5.29 ml (49.2 mmol) | Added dropwise after warming |

This method allows for the efficient production of the compound with good purity and yield, which is critical for subsequent biological evaluations.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

In Vitro Studies

In vitro assays have shown that this compound can inhibit cell growth in a dose-dependent manner:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.75 |

| K562 | 0.70 |

| L1210 | 1.10 |

These values indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), which is a desirable trait in anticancer drug development .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Tubulin Binding : The compound interacts with tubulin, inhibiting polymerization, which is crucial for mitotic spindle formation during cell division.

- Induction of Apoptosis : Treatment with this compound leads to increased apoptotic cell death in cancerous cells, as evidenced by flow cytometry analyses showing a significant increase in apoptotic markers at effective concentrations .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics, which are essential for its therapeutic efficacy. Toxicity studies suggest that it has a low impact on normal cells, further supporting its potential as a selective anticancer agent .

Clinical Relevance

In a recent clinical study involving patients with various malignancies, compounds structurally related to this compound were administered, showing promising results in terms of tumor shrinkage and patient survival rates. These findings underscore the potential application of this compound in oncology .

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-methyl-4-oxopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSBNWIPICCWAM-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1=O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCC1=O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.